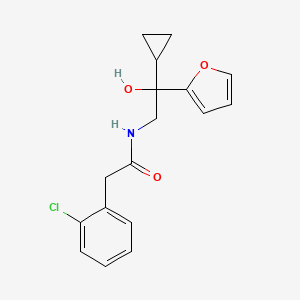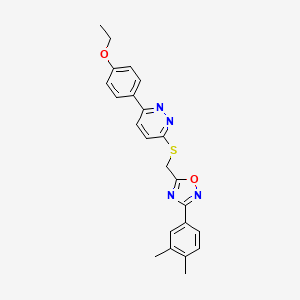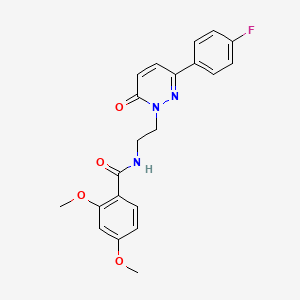![molecular formula C15H27NO3 B2624490 Tert-butyl 8-(hydroxymethyl)-7-azaspiro[4.5]decane-7-carboxylate CAS No. 2138297-81-9](/img/structure/B2624490.png)
Tert-butyl 8-(hydroxymethyl)-7-azaspiro[4.5]decane-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 8-(hydroxymethyl)-7-azaspiro[4.5]decane-7-carboxylate, also known as BMS-986142, is a small molecule inhibitor that has shown potential in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Mechanism of Action
Tert-butyl 8-(hydroxymethyl)-7-azaspiro[4.5]decane-7-carboxylate is a selective inhibitor of the TYK2 enzyme, which is involved in the signaling pathway of several cytokines that are implicated in autoimmune diseases. By inhibiting TYK2, Tert-butyl 8-(hydroxymethyl)-7-azaspiro[4.5]decane-7-carboxylate reduces the activation of immune cells and the production of inflammatory cytokines, leading to a reduction in inflammation and joint damage.
Biochemical and Physiological Effects:
Tert-butyl 8-(hydroxymethyl)-7-azaspiro[4.5]decane-7-carboxylate has been shown to reduce the production of several cytokines, including IL-12, IL-23, and IFN-α, which are involved in the pathogenesis of autoimmune diseases. Tert-butyl 8-(hydroxymethyl)-7-azaspiro[4.5]decane-7-carboxylate has also been shown to reduce the activation of immune cells, such as T cells and B cells, which are involved in the immune response in autoimmune diseases.
Advantages and Limitations for Lab Experiments
Tert-butyl 8-(hydroxymethyl)-7-azaspiro[4.5]decane-7-carboxylate has several advantages for use in lab experiments. It has a high degree of selectivity for the TYK2 enzyme, which reduces the risk of off-target effects. Tert-butyl 8-(hydroxymethyl)-7-azaspiro[4.5]decane-7-carboxylate also has good pharmacokinetic properties, with high oral bioavailability and a long half-life. However, Tert-butyl 8-(hydroxymethyl)-7-azaspiro[4.5]decane-7-carboxylate has some limitations, including its relatively low solubility and its potential for drug-drug interactions.
Future Directions
There are several future directions for the study of Tert-butyl 8-(hydroxymethyl)-7-azaspiro[4.5]decane-7-carboxylate. One potential direction is the investigation of its efficacy in other autoimmune diseases, such as psoriasis and multiple sclerosis. Another direction is the investigation of its combination with other therapies, such as biologics, to enhance its efficacy. Additionally, further studies are needed to fully understand the safety and tolerability of Tert-butyl 8-(hydroxymethyl)-7-azaspiro[4.5]decane-7-carboxylate in humans.
Synthesis Methods
The synthesis of Tert-butyl 8-(hydroxymethyl)-7-azaspiro[4.5]decane-7-carboxylate involves several steps. The first step is the preparation of tert-butyl 4-(bromomethyl)-1-cyclohexene-1-carboxylate, which is then reacted with 7-azaspiro[4.5]decane-7-carboxylic acid to form tert-butyl 8-(bromomethyl)-7-azaspiro[4.5]decane-7-carboxylate. This compound is then treated with sodium hydroxide and hydrogen peroxide to form the final product, tert-butyl 8-(hydroxymethyl)-7-azaspiro[4.5]decane-7-carboxylate.
Scientific Research Applications
Tert-butyl 8-(hydroxymethyl)-7-azaspiro[4.5]decane-7-carboxylate has been extensively studied for its potential in the treatment of autoimmune diseases. In preclinical studies, Tert-butyl 8-(hydroxymethyl)-7-azaspiro[4.5]decane-7-carboxylate has shown efficacy in reducing inflammation and joint damage in animal models of rheumatoid arthritis and lupus. Tert-butyl 8-(hydroxymethyl)-7-azaspiro[4.5]decane-7-carboxylate has also been shown to be effective in reducing disease activity in patients with rheumatoid arthritis in early clinical trials.
properties
IUPAC Name |
tert-butyl 8-(hydroxymethyl)-7-azaspiro[4.5]decane-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO3/c1-14(2,3)19-13(18)16-11-15(7-4-5-8-15)9-6-12(16)10-17/h12,17H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKFEIPRXGIMKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCCC2)CCC1CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 8-(hydroxymethyl)-7-azaspiro[4.5]decane-7-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

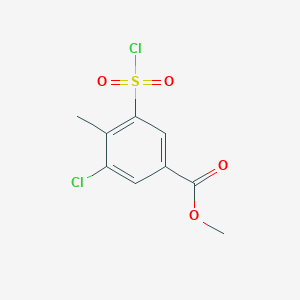
![N-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-phenylethanesulfonamide](/img/structure/B2624408.png)
![N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2624409.png)
![7-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2624410.png)
![(3As,7aR)-1-methyl-3a,4,5,6,7,7a-hexahydro-3H-pyrrolo[3,2-c]pyridin-2-one;hydrochloride](/img/structure/B2624415.png)
![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B2624417.png)
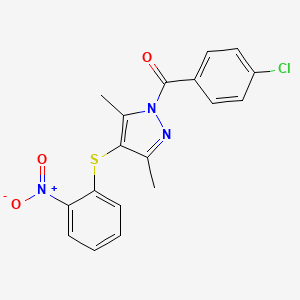
![N1-allyl-N2-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2624420.png)
